Manganese pentacarbonyl bromide

Catalog No.
S1509476
CAS No.
14516-54-2
M.F
C5BrMnO5-
M. Wt
274.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese pentacarbonyl bromide

CAS Number

14516-54-2

Product Name

Manganese pentacarbonyl bromide

IUPAC Name

carbon monoxide;manganese;bromide

Molecular Formula

C5BrMnO5-

Molecular Weight

274.89 g/mol

InChI

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1

InChI Key

LOCZKKJCQVRJPQ-UHFFFAOYSA-M

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-]

Synthesis of Organometallic Compounds

One primary use of bromopentacarbonylmanganese(I) is as a precursor to other organometallic compounds. Its labile bromine atom can be readily replaced by various nucleophiles, including:

  • Alkyl and Aryl Groups: Reacting bromopentacarbonylmanganese(I) with Grignard reagents or organolithium compounds leads to the formation of new metal-carbon bonds, creating novel organometallic complexes. Source: Sigma-Aldrich product page, Bromopentacarbonylmanganese(I):
  • Arenes: In the presence of silver salts, bromopentacarbonylmanganese(I) can react with aromatic compounds (arenes) to form (η⁶-arene)tricarbonylmanganese(I) complexes. These "sandwich" complexes are valuable in studying the interaction of metals with aromatic rings. Source: Sigma-Aldrich product page, Bromopentacarbonylmanganese(I):

Catalyst Development

Bromopentacarbonylmanganese(I) has been explored as a potential catalyst in various chemical reactions. Its unique combination of a metal center and reactive carbon monoxide ligands makes it a candidate for:

  • Hydroformylation: Researchers have investigated the use of bromopentacarbonylmanganese(I) in hydroformylation reactions, which involve the conversion of alkenes to aldehydes. However, its catalytic activity is generally lower compared to other established catalysts. Source: "Comprehensive Organometallic Chemistry II" by Elsevier, Volume 8, Chapter 8.2.2.2:

Understanding Bonding and Reactivity in Organometallic Chemistry

Bromopentacarbonylmanganese(I) serves as a model compound for studying the bonding and reactivity of transition metals with carbon monoxide ligands. Its well-defined structure and relatively simple electronic configuration allow researchers to:

  • Investigate the nature of metal-carbon monoxide bonding: Studies on bromopentacarbonylmanganese(I) have contributed to the understanding of backbonding, a crucial concept in organometallic chemistry that explains the interaction between filled metal d orbitals and empty π orbitals of carbon monoxide. Source: "Organometallic Chemistry" by Robert Crabtree, Third Edition, Chapter 2.2:
  • Explore the reactivity of organometallic complexes: By studying the reactions of bromopentacarbonylmanganese(I) with various reagents, researchers gain insights into the factors influencing the reactivity of organometallic complexes and their potential applications in catalysis and synthesis.

Manganese pentacarbonyl bromide, with the chemical formula C₅BrMnO₅, is an organometallic compound characterized by its light to dark orange crystalline appearance. It has a molecular weight of approximately 274.89 g/mol and is known for its sensitivity to air and moisture . The compound is often referred to by its synonyms, including bromopentacarbonylmanganese and pentacarbonylbromomanganese .

The structure of manganese pentacarbonyl bromide consists of a manganese atom coordinated to five carbon monoxide ligands and one bromide ion, which contributes to its unique properties and reactivity .

Bromopentacarbonylmanganese(I) itself does not possess a specific mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organomanganese complexes that may exhibit various biological activities depending on the attached ligands [].

  • Toxicity: Limited data available on the specific toxicity of bromopentacarbonylmanganese(I). However, as a manganese compound, it is advisable to handle it with care to avoid potential respiratory or dermal exposure [].
  • Flammability: May decompose upon heating, releasing carbon monoxide, which is a flammable gas [].
  • Reactivity: Air- and moisture-sensitive. Reacts with water to liberate hydrogen bromide, which is a corrosive gas [].
, particularly those involving carbon monoxide. One notable reaction is its interaction with elemental bromine, where it can produce manganese bromide and carbon monoxide gas:

C5BrMnO5(cr)+0.5Br2(g)Br2Mn(cr)+5CO(g)\text{C}_5\text{BrMnO}_5(cr)+0.5\text{Br}_2(g)\rightarrow \text{Br}_2\text{Mn}(cr)+5\text{CO}(g)

The enthalpy change for this reaction is approximately 9.9 kJ/mol . Additionally, manganese pentacarbonyl bromide can act as a precursor in the formation of other manganese complexes when reacted with various arenes in the presence of silver salts .

The biological activity of manganese pentacarbonyl bromide has been explored in the context of its potential as an antimicrobial agent. Research indicates that metal carbonyl compounds, including this one, may exhibit antimicrobial properties due to their ability to release carbon monoxide in biological systems . This characteristic could position manganese pentacarbonyl bromide as a candidate for further studies in the post-antibiotic era.

Manganese pentacarbonyl bromide can be synthesized through several methods. One common approach involves the reaction of manganese carbonyl with elemental bromine under controlled conditions. The synthesis typically requires an inert atmosphere to prevent oxidation and moisture contamination, ensuring the stability of the product .

Another method includes the reaction of manganese(II) compounds with carbon monoxide and bromine sources, allowing for the formation of this organometallic complex.

Manganese pentacarbonyl bromide finds applications in various fields:

  • Catalysis: It serves as a catalyst precursor in organic synthesis and metal carbonyl chemistry.
  • Material Science: The compound is utilized in the preparation of thin films for electronic components, particularly in phosphor layers for electroluminescent devices .
  • Research: It is employed in studies exploring metal carbonyl complexes and their reactivity patterns.

Interaction studies involving manganese pentacarbonyl bromide focus on its reactivity with different substrates and ligands. These studies are crucial for understanding how this compound can be utilized in catalysis and material synthesis. The interactions with arenes, particularly in forming tricarbonyl complexes, highlight its versatility as a precursor for more complex organometallic structures .

Manganese pentacarbonyl bromide shares similarities with other metal carbonyl complexes. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMolecular WeightNotable Features
Manganese CarbonylMn(CO)₅170.03 g/molBase structure for many manganese complexes
Iron PentacarbonylFe(CO)₅195.88 g/molAnalogous structure; used extensively in catalysis
Cobalt PentacarbonylCo(CO)₅189.06 g/molSimilar reactivity; used in organic synthesis
Manganese(II) AcetylacetonateMn(C₅H₇O₂)₂206.25 g/molDifferent ligand environment; used in various reactions

Manganese pentacarbonyl bromide is unique due to its specific coordination environment that includes a halogen (bromine), which influences its reactivity and potential applications compared to other metal carbonyls that do not contain halogens.

Wikipedia

Manganese pentacarbonyl bromide

Dates

Modify: 2023-08-15

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